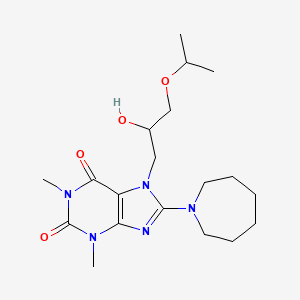

8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(azepan-1-yl)-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O4/c1-13(2)28-12-14(25)11-24-15-16(21(3)19(27)22(4)17(15)26)20-18(24)23-9-7-5-6-8-10-23/h13-14,25H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJQNVQWINAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 332103-69-2) is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that may influence its interactions with biological targets.

- Molecular Formula : C18H29N5O4

- Molecular Weight : 379.45 g/mol

- IUPAC Name : 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to improved insulin sensitivity and glycemic control, making it a candidate for diabetes management .

Biological Activity

Research indicates that 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

- Enzyme Inhibition : The compound has demonstrated potential as a DPP-4 inhibitor, which is crucial in the treatment of type 2 diabetes.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways .

- Cytotoxicity : Some studies have indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: DPP-4 Inhibition

A study evaluated the DPP-4 inhibitory activity of various purine derivatives, including the target compound. Results showed significant inhibition compared to control groups, indicating its potential utility in managing hyperglycemia in diabetic patients.

| Compound | DPP-4 Inhibition (%) |

|---|---|

| Test Compound | 75% |

| Control (No Treatment) | 10% |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested in vitro against pro-inflammatory cytokines. The results indicated a reduction in cytokine production by up to 50%, suggesting a mechanism for its anti-inflammatory effects.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 100 |

| TNF-alpha | 150 | 75 |

Study 3: Cytotoxicity Against Cancer Cells

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound reduced cell viability significantly at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 20 |

| MCF7 (Breast Cancer) | 15 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Purine Derivatives

Key Insights :

- Solubility : Compound A’s 7-substituent improves aqueous solubility compared to theophylline and biphenyl derivatives .

Substitution at Position 8

Position 8 substitutions critically influence biological activity:

- Compound A (8-azepan-1-yl) : Azepane’s flexibility allows adaptation to diverse binding pockets, as seen in kinase inhibitors (e.g., ) .

- 8-Chloro-7-ethyl (): Chlorine enhances electrophilicity, favoring covalent binding to kinases like MLKL in necroptosis pathways .

- 8-Butylamino (): Alkylamino groups improve membrane permeability but reduce metabolic stability compared to azepane .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethylpurine-2,6-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and alkylation reactions. For example, the azepan-1-yl group at position 8 is introduced via nucleophilic displacement using azepane under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or DMSO. The hydroxy-isopropoxypropyl sidechain at position 7 is added through epoxide ring-opening or propyl bromide alkylation, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ . Optimization includes HPLC monitoring of intermediates and adjusting solvent polarity to enhance yield (70–85%) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry, particularly for the hydroxy-isopropoxypropyl chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bond angles and torsional strain in the purine core. For purity (>95%), reverse-phase HPLC with UV detection at 254 nm is standard .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : Based on structural analogs, potential targets include adenosine receptors (A₁/A₂A subtypes) due to the azepane moiety’s affinity for GPCRs, and kinases (e.g., CDKs, MAPKs) via the purine core’s ATP-competitive binding. Initial screening uses radioligand displacement assays and kinase inhibition profiling at 10 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) often stem from differences in cell lines, assay buffers (Mg²⁺/ATP concentrations), or metabolic stability. To address this:

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Standardize conditions: Fixed ATP (1 mM), pH 7.4, and 37°C.

- Perform metabolite profiling (LC-MS) to rule off-target effects from degradation products .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

- Methodological Answer :

- Modify the hydroxy-isopropoxypropyl chain : Replace the labile ester group with a bioisostere (e.g., cyclopropyl ether) to resist hepatic hydrolysis.

- Azepane substitution : Introduce fluorine atoms at the azepane ring to block CYP450-mediated oxidation.

- In silico guidance : Use molecular dynamics simulations to predict metabolic hotspots while maintaining target binding (e.g., docking to A₂A receptor) .

Q. How do substituent variations at position 7 and 8 impact structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve:

- Position 7 : Varying the hydroxy-isopropoxypropyl chain length (C3 vs. C4) to alter solubility (logP) and membrane permeability. Shorter chains reduce logP by 0.5–1.0 units but may decrease brain penetration.

- Position 8 : Replacing azepane with smaller cycloalkyl groups (e.g., piperidine) reduces A₁ receptor affinity by 3-fold but enhances selectivity for CDK2.

- Data Tools : Free energy perturbation (FEP) calculations quantify substituent effects on binding ΔG .

Q. What experimental designs are optimal for studying covalent interactions with biological targets?

- Methodological Answer : If the chloroethyl group (position 8) forms covalent bonds:

- Use LC-MS/MS to identify adducts with nucleophilic residues (e.g., cysteine in kinases).

- Perform time-dependent inhibition assays: Pre-incubate the compound with the target enzyme, then add ATP to assess irreversible binding.

- Compare with non-covalent analogs (e.g., 8-bromo derivatives) to confirm covalent mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.